Benzamide, 2,5-dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-
Overview
Description
Benzamide, 2,5-dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of dichloro substitutions on the benzamide ring and a tetrahydro-1,1-dioxido-3-thienyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,5-dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzoic acid, 2-methylpropylamine, and tetrahydro-3-thiophene-1,1-dioxide.
Amide Formation: The 2,5-dichlorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with 2-methylpropylamine to form the intermediate benzamide.
Substitution Reaction: The intermediate benzamide undergoes a substitution reaction with tetrahydro-3-thiophene-1,1-dioxide under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,5-dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as an antipsychotic or antiemetic agent.
Industry: It may find applications in the development of new materials, coatings, and chemical intermediates.
Mechanism of Action
The mechanism of action of Benzamide, 2,5-dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, known for its use in medicinal chemistry.
2,5-Dichlorobenzamide: A derivative with similar dichloro substitutions.
N-(2-Methylpropyl)benzamide: A related compound with a similar alkyl group.
Uniqueness
Benzamide, 2,5-dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- is unique due to the presence of the tetrahydro-1,1-dioxido-3-thienyl group, which may impart distinct chemical and biological properties compared to other benzamide derivatives.
Properties
IUPAC Name |
2,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3S/c1-10(2)8-18(12-5-6-22(20,21)9-12)15(19)13-7-11(16)3-4-14(13)17/h3-4,7,10,12H,5-6,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFXUVUUUHRAOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139790 | |
Record name | 2,5-Dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898405-28-2 | |
Record name | 2,5-Dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898405-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-N-(2-methylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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